molecular formula C14H18S2 B061625 5-Hexyl-2,2'-bithiophene CAS No. 173448-31-2

5-Hexyl-2,2'-bithiophene

Cat. No.: B061625
CAS No.: 173448-31-2
M. Wt: 250.4 g/mol
InChI Key: NUONHINJVGHSCL-UHFFFAOYSA-N
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Description

5-Hexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond The addition of a hexyl group at the 5-position of one of the thiophene rings enhances its solubility and alters its electronic properties

Mechanism of Action

Target of Action

It is known to be used in the fabrication of organic field-effect transistors (ofets) and in the production of organic electronic materials .

Mode of Action

5-Hexyl-2,2’-bithiophene interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .

Biochemical Pathways

It is involved in the stille coupling and p-conjugated packing structure and hole mobility of bithiophene-bithiazole copolymers with alkyl-thiophene side chains .

Pharmacokinetics

It’s important to note that the compound has a density of 1060 g/mL at 25 °C , which may influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of 5-Hexyl-2,2’-bithiophene’s action are primarily observed in the field of organic electronics. It is used in the fabrication of OFETs, contributing to their structure and electrical properties . Additionally, it is used in the production of light-emitting diode (OLED) materials .

Action Environment

The action, efficacy, and stability of 5-Hexyl-2,2’-bithiophene can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and the pH of the environment . Furthermore, the compound’s utility in the fabrication of OFETs suggests that its action and stability may be influenced by factors such as temperature and the presence of other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,2’-bithiophene typically involves the following steps:

Industrial Production Methods: Industrial production of 5-Hexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hexyl-2,2’-bithiophene can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

Chemistry: 5-Hexyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. Its ability to form π-conjugated systems makes it valuable in the development of organic semiconductors .

Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors and bioelectronics.

Industry: In the industrial sector, 5-Hexyl-2,2’-bithiophene is used in the fabrication of organic photovoltaic cells, organic light-emitting diodes, and field-effect transistors. Its properties contribute to the efficiency and stability of these devices .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hexyl-5-thiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUONHINJVGHSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571997
Record name 5-Hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173448-31-2
Record name 5-Hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexyl-2,2'-bithiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Preparation of 5,5′″-Bis(4-n-hexyl)-2,2′:5′,2″:5″,2′″-quaterthiophene (6TTTT6) is now discussed. A mixture of 6.2 g of bithiophene, 8.0 g of hexanoic anhydride, and 0.4 g boron trifluoride etherate is heated to about 100° C. and allowed to cool. The resulting mixture is dissolved in toluene, washed with aqueous sodium bicarbonate (allowing for venting of carbon dioxide gas), dried with magnesium sulfate, filtered, concentrated on a rotary evaporator, and chromatographed on 160 grams of silica gel eluting with hexane/methylene chloride mixtures. The product 5′-hexanoylbithiophene is isolated. The 5′-hexanoylbithiophene (3.9 g sample) is added to a stirred mixture of 3.0 g of aluminum chloride and 3.4 g of lithium aluminum hydride suspended in 300 mL of ethyl ether. After 1 hour, 50 mL ethyl acetate and 15 mL of concentrated hydrochloric acid are cautiously added, and the mixture is filtered, concentrated, and eluted through 30 g of silica gel with hexane. The product 5′-hexylbithiophene is isolated. A measured 2.4 g of this compound is dissolved in 150 mL of tetrahydrofuran. A measured 9.6 mmol of butyllithium as a hexane solution is added with stirring and cooling to −78° C. After 20 minutes, 2.6 g of cupric chloride is added. The mixture is allowed to warm to room temperature. After one day, dilute hydrochloric acid is added to dissolve the copper salts, and the mixture is dissolved in toluene, washed with concentrated hydrochloric acid and dilute aqueous ammonia, dried with magnesium sulfate, filtered, concentrated, and triturated with hexane, methanol, and petroleum ether.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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